3-Oxo-1-cyclohexene-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h4H,1-3H2,(H,9,10) |
InChI Key |
LUUNUIJUDPXKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 3 Oxo 1 Cyclohexene 1 Carboxylic Acid and Its Derivatives
De Novo Synthetic Routes to the 3-Oxo-1-cyclohexene-1-carboxylic acid Core
The fundamental construction of the this compound framework relies on strategic bond-forming reactions to create the six-membered ring and install the requisite functional groups.
Ring-Closing Reactions and Cyclization Protocols
A primary strategy for forming the cyclohexenone core involves intramolecular cyclization reactions. These methods often start with acyclic precursors containing the necessary carbon atoms and functional groups poised for ring closure. For instance, gold(I)-catalyzed hydrative cyclization of 1,6-diynes has been shown to be an effective method for creating 2-cyclohexenone derivatives. nih.gov This approach leverages the ability of the gold catalyst to activate the alkyne moieties for nucleophilic attack by water, initiating a cascade of reactions that culminates in the formation of the cyclic enone system.
Another powerful technique is the tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition. This method allows for the convergent synthesis of highly functionalized cyclohexanones from simpler starting materials. nih.gov The reaction proceeds through the generation of a reactive intermediate that undergoes intramolecular cyclization to build the six-membered ring. nih.gov Such protocols offer a high degree of control over the final structure and can be adapted to produce a diverse array of substituted cyclohexenone products. nih.gov
| Cyclization Method | Catalyst/Reagent | Key Features | Reference |
| Hydrative Cyclization | Gold(I) complexes (e.g., MeAuPPh3) | Effective for 1,6-diynes, good to excellent yields. | nih.gov |
| [5+1] Cycloaddition | Carbene and Photoredox Catalysts | Convergent synthesis, forms two C-C bonds in one pot. | nih.gov |
| Cationic Cyclization | Tetrafluoroboric acid | Suitable for alkynol or enyne derivatives. | organic-chemistry.org |
Functional Group Interconversions Towards the α,β-Unsaturated Ketone and Carboxylic Acid Moieties
Once the carbocyclic ring is formed, or during the synthetic sequence, specific functional group interconversions are necessary to install the α,β-unsaturated ketone and carboxylic acid functionalities. The introduction of the carbon-carbon double bond in conjugation with the ketone is a critical step. uobabylon.edu.iq One common method is the dehydrohalogenation of an α-halo ketone, which proceeds via an elimination reaction to yield the desired enone. uobabylon.edu.iq
The carboxylic acid group can be introduced through various methods. For example, oxidation of a primary alcohol or an aldehyde at the appropriate position on the ring can yield the carboxylic acid. Alternatively, the introduction of a cyano group followed by hydrolysis provides another route. The properties of α,β-unsaturated carboxylic acids are influenced by the close proximity of the double bond and the carboxyl group, which can lead to unique reactivity patterns compared to isolated functional groups. libretexts.org
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of catalysis, electrochemistry, and atom-economical reaction designs.
Catalytic Methods for Selective Bond Formation
Catalysis plays a pivotal role in modern organic synthesis by enabling selective and efficient bond formation while minimizing waste. For the synthesis of cyclohexenone derivatives, various catalytic systems have been developed. For example, palladium-catalyzed reactions are widely used for C-C bond formation and dehydrogenation reactions. organic-chemistry.org A palladium-catalyzed direct dehydrogenation of cyclohexanones using molecular oxygen as the oxidant provides a green route to α,β-unsaturated ketones. organic-chemistry.org
Ruthenium-based catalysts have also been employed in atom-economical reactions, such as addition and rearrangement reactions, which maximize the incorporation of starting material atoms into the final product. researchgate.net The design and application of such catalysts are central to developing sustainable synthetic routes.
| Catalyst System | Reaction Type | Advantages | Reference |
| Palladium(II) complexes | Dehydrogenation | Uses O2 as a green oxidant. | organic-chemistry.org |
| Gold(I) complexes | Hydrative Cyclization | High efficiency for diyne substrates. | nih.gov |
| Ruthenium complexes | Various | Promotes atom-economical transformations. | researchgate.net |
Electrochemistry in Organic Synthesis of Cyclohexenone Derivatives
Electrochemical methods offer a powerful and green alternative to traditional chemical reagents for oxidation and reduction reactions. acs.org In the context of cyclohexenone synthesis, electrochemistry can be used for various transformations. For instance, the electrochemical oxidation of cyclohexanol (B46403) can produce cyclohexanone (B45756), which can then be further functionalized. researchgate.net
A notable application is the electrochemical synthesis of cyclohexanone oxime from cyclohexanone and nitrate (B79036), where an electrochemical method drives the reduction of nitrate to form a hydroxylamine (B1172632) intermediate that reacts with cyclohexanone. acs.orgchinesechemsoc.org This process avoids the harsh conditions typically required for hydroxylamine production. acs.org A patent describes a method for the synthesis of ethyl 3-oxocyclohexane-1-carboxylate via constant current electrolysis of 2-cyclohexen-1-one (B156087) in the presence of carbon dioxide, highlighting the use of a greenhouse gas as a C1 source. google.com
Atom-Economical and Environmentally Benign Synthetic Routes
The principle of atom economy, which aims to maximize the incorporation of all atoms from the starting materials into the final product, is a cornerstone of green chemistry. rsc.org Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. rsc.org The development of synthetic routes that prioritize addition and rearrangement reactions is crucial for minimizing waste. researchgate.net
The use of alternative energy sources, such as microwave irradiation and mechanochemistry, can also contribute to more environmentally benign processes by reducing reaction times and solvent usage. jddhs.com Furthermore, the selection of renewable starting materials and biodegradable catalysts aligns with the goals of green chemistry in the synthesis of valuable chemical intermediates like this compound. jddhs.commdpi.com Evaluating synthetic processes based on their atom economy provides a quantitative measure of their greenness. sylzyhg.com
Stereoselective Synthesis of Chiral Analogues and Derivatives
The synthesis of chiral analogues of this compound is of significant interest due to the prevalence of the chiral cyclohexene (B86901) motif in pharmaceuticals and natural products. The development of stereoselective methods allows for precise control over the three-dimensional arrangement of atoms, which is crucial for biological activity. Strategies to achieve this control can be broadly categorized into asymmetric synthesis, where a new chiral center is created selectively, and resolution, where a racemic mixture of enantiomers is separated.
Asymmetric synthesis provides a direct and efficient route to enantiomerically enriched cyclohexene derivatives. A prominent strategy involves the use of chiral catalysts to direct the formation of specific stereoisomers. Organocatalysis, in particular, has emerged as a powerful tool for these transformations.
Organocatalytic Asymmetric Michael Additions: The conjugate or Michael addition reaction is a cornerstone for constructing substituted cyclohexane (B81311) rings. By employing chiral organocatalysts, this reaction can be rendered highly enantioselective and diastereoselective.
Dienamine Catalysis: Chiral primary amines, often derived from cinchona alkaloids, can activate cyclic α,β-unsaturated ketones to form dienamine intermediates. These intermediates can then react with electrophiles, such as nitroalkenes, in a vinylogous Michael addition. This approach allows for the selective functionalization at the γ-position of the enone system, creating two new stereocenters with a high degree of control. nih.gov The catalyst's chiral environment dictates the facial selectivity of the electrophilic attack on the dienamine, leading to the desired enantiomer. nih.gov
Bifunctional Thiourea (B124793) Catalysts: Catalysts that possess both a hydrogen-bond donor moiety (thiourea) and a basic site (e.g., a tertiary amine) can simultaneously activate both the nucleophile and the electrophile. For instance, a chiral thiourea catalyst can activate a nitroolefin through hydrogen bonding while the amine moiety facilitates the formation of an enamine from a cyclohexanone derivative. This dual activation model leads to a highly organized transition state, resulting in excellent diastereo- and enantioselectivity in the Michael addition product. mdpi.com Catalysts built on scaffolds like saccharides or chiral diamines have proven effective.
Multi-Component Reactions: The convergence of multiple reactants in a single, highly selective reaction offers a rapid way to build molecular complexity. Organocatalyzed three-component reactions involving γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes have been developed. nih.govlookchem.com Using cinchona alkaloid-derived squaramides, these reactions proceed through dienolate intermediates to form complex cyclohexenol (B1201834) derivatives with four contiguous stereogenic centers, demonstrating excellent diastereoselectivities and high enantiomeric excess (ee). nih.govlookchem.com
The table below summarizes key research findings in the stereoselective synthesis of chiral cyclohexene and cyclohexanone derivatives.
Interactive Data Table: Methodologies for Stereocenter Control
| Catalytic System | Reactants | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Primary Amine (Dienamine Catalysis) | β-Substituted Cyclohexenone, Nitroalkene | γ,δ-Substituted Cyclohexenone | High diastereo- and enantioselectivity | nih.gov |
| Bifunctional Thiourea (Saccharide Scaffold) | Cyclohexanone, Nitroolefin | γ-Nitroketone | up to >99/1 dr, up to 97% ee | |
| Bifunctional Thiourea (DPEN-based) | Cycloketone, Nitroalkene | γ-Nitroketone | up to 9/1 dr, 76–99% ee | mdpi.com |
| Cinchona Alkaloid-derived Squaramide | γ-Aryl Enals, Nitroalkenes (2 eq.) | Substituted Cyclohexenol | up to 88:12 dr, up to 99% ee | lookchem.com |
Resolution is a widely applied technique for separating racemic mixtures into their constituent enantiomers. For cyclohexene carboxylic acids, both classical chemical methods and modern enzymatic approaches are utilized.
Classical Resolution via Diastereomeric Salt Formation: This method relies on the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. google.com This difference allows for their separation by fractional crystallization.
A common resolving agent for racemic 3-cyclohexene-1-carboxylic acid is (R)-α-phenylethylamine or (R)-1-naphthylethylamine. tandfonline.comgoogle.com The process typically involves:
Salt Formation: The racemic acid and the chiral amine are mixed in a suitable solvent (e.g., acetone (B3395972), or a mixture of isopropanol (B130326) and acetone) to form the diastereomeric salts. google.comguidechem.com
Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt to crystallize out preferentially. The differing solubilities of the salts are key to the separation's success. tandfonline.com
Acidification: The separated diastereomeric salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent, which can often be recovered. guidechem.com This method can yield enantiomers with very high optical purity (>99% ee). tandfonline.com
Enzymatic Kinetic Resolution: As an alternative to chemical methods, enzymatic resolution offers a more environmentally benign process that operates under mild conditions. tandfonline.com This technique uses enzymes, typically hydrolases or lipases, that selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.
For the resolution of 3-cyclohexene-1-carboxylic acid, the racemic methyl ester (methyl 3-cyclohexene-1-carboxylate) is often used as the substrate. tandfonline.comjiangnan.edu.cn An esterase, such as a novel carboxylesterase from Acinetobacter sp. or an engineered E. coli esterase (BioH), can enantioselectively hydrolyze the (S)-ester to the (S)-carboxylic acid. tandfonline.comjiangnan.edu.cn The unreacted (R)-ester remains. The resulting mixture of the (S)-acid and (R)-ester can then be easily separated. This biocatalytic approach has been shown to tolerate high substrate concentrations and produce the desired (S)-acid with an enantiomeric excess of over 99%. jiangnan.edu.cn
The following table details examples of resolution techniques applied to cyclohexene carboxylic acids.
Interactive Data Table: Resolution Techniques
| Method | Substrate | Reagent/Enzyme | Key Findings | Reference |
|---|---|---|---|---|
| Classical Resolution | Racemic 3-cyclohexene-1-carboxylic acid | (R)-α-phenylethylamine | Separation of diastereomeric salts in acetone yields (S)-enantiomer. | tandfonline.com |
| Classical Resolution | Racemic 3-cyclohexene-1-carboxylic acid | (R)-1-naphthylethylamine | Fractional crystallization from isopropanol/acetone separates diastereomers. | google.comguidechem.com |
| Enzymatic Resolution | Racemic methyl 3-cyclohexene-1-carboxylate | Carboxylesterase from Acinetobacter sp. JNU9335 | Produces (S)-acid with 99.6% ee and 34.7% yield. | jiangnan.edu.cn |
| Enzymatic Resolution | Racemic methyl 3-cyclohexene-1-carboxylate | Engineered E. coli BioH (Mutant Mu3) | Improved S-selectivity, achieving 70.9% ee for the product. | tandfonline.com |
Methodological Aspects of Scale-Up in Academic Synthesis
Transitioning a synthetic procedure from a small laboratory scale (milligrams to grams) to a larger academic scale (multi-gram to kilogram) presents a unique set of challenges that go beyond simply multiplying reagent quantities. labmanager.com While not geared for industrial manufacturing, academic scale-up is often necessary to produce sufficient quantities of a key intermediate for extensive biological testing or further synthetic elaboration.
Key Considerations for Academic Scale-Up:
Reaction Conditions:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation or input less efficient. labmanager.com This can lead to runaway reactions or incomplete conversions. Careful monitoring and control of the internal temperature are crucial.
Mixing: Achieving homogeneous mixing in a large reaction vessel is more difficult. Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields.
Reagent and Solvent Selection:
Cost and Availability: Reagents that are feasible for a 1-gram synthesis may become prohibitively expensive at a 100-gram scale.
Safety and Handling: Handling large quantities of toxic, flammable, or pyrophoric reagents requires specialized equipment and safety protocols that may not be standard in a typical academic research lab.
Work-up and Purification:
Extractions: Liquid-liquid extractions in large separatory funnels can be cumbersome and physically demanding. The risk of emulsion formation can also increase with scale.
Chromatography: Purification by manual flash column chromatography, a staple of small-scale synthesis, becomes impractical and wasteful for large quantities of material. reddit.com Alternative purification methods like crystallization or distillation must be developed and optimized. Recrystallization, in particular, needs careful optimization of solvent systems and cooling profiles to ensure high recovery and purity on a larger scale.
Time and Throughput: Reaction times may not scale linearly and often need to be re-optimized. reddit.com For multi-step syntheses, developing a "pipeline" approach, where precursor batches are continuously prepared, can help manage workflow and ensure a steady supply of intermediates. reddit.com In some cases, technologies like flow chemistry are being explored in academic settings to circumvent the challenges of batch scale-up by allowing for continuous production, which offers better control over reaction parameters and simplifies scaling by extending run time rather than increasing reactor volume. rsc.org A reported gram-scale synthesis of a cyclopentene (B43876) derivative under photoredox conditions highlights the feasibility of scaling up modern synthetic methods, yielding the target product in good yield (80%). acs.org
Mechanistic Investigations of Reactivity and Reaction Pathways of 3 Oxo 1 Cyclohexene 1 Carboxylic Acid
Conjugate Addition Reactions at the α,β-Unsaturated Ketone System
The defining feature of 3-Oxo-1-cyclohexene-1-carboxylic acid is its electron-deficient π-system, which renders the β-carbon (C3) electrophilic and susceptible to attack by nucleophiles. This reactivity is central to conjugate addition reactions, a class of reactions fundamental to carbon-carbon and carbon-heteroatom bond formation.
Nucleophilic Michael Additions and Their Regioselectivity
The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, a wide variety of soft nucleophiles, known as Michael donors, can add to the electrophilic β-carbon of the cyclohexenone ring. The reaction is highly regioselective, with the nucleophile exclusively attacking the C3 position rather than the carbonyl carbon (C1) or the carboxylic acid group.
This regioselectivity is governed by the principles of hard and soft acids and bases (HSAB) theory. The β-carbon is a soft electrophilic center, favoring reactions with soft nucleophiles like enolates, Gilman reagents (lithium dialkylcuprates), and thiols. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The presence of both the ketone and the carboxylic acid group, which are electron-withdrawing, enhances the electrophilicity of the double bond, facilitating the addition.
The general mechanism involves:
Generation of a nucleophile (Michael donor).
Nucleophilic attack at the β-carbon (C3) of the α,β-unsaturated system.
Formation of a resonance-stabilized enolate intermediate.
Protonation of the enolate to yield the final 3-substituted-1-oxocyclohexane-1-carboxylic acid derivative.
| Nucleophile (Michael Donor) | Reagent Example | Product Type | Notes |
|---|---|---|---|
| Enolate | Diethyl malonate / NaOEt | 3-(1,3-dicarboxypropyl)-1-oxocyclohexane-1-carboxylic acid derivative | Forms a new C-C bond; classic Michael donor. |
| Organocuprate | (CH₃)₂CuLi (Lithium dimethylcuprate) | 3-Methyl-1-oxocyclohexane-1-carboxylic acid | Excellent for adding alkyl groups. |
| Thiolate | PhSH / Et₃N | 3-(Phenylthio)-1-oxocyclohexane-1-carboxylic acid | Example of a heteroatomic nucleophile addition (Thia-Michael). |
| Amine | Piperidine | 3-(Piperidin-1-yl)-1-oxocyclohexane-1-carboxylic acid | Aza-Michael addition; often reversible. |
Stereoselectivity in Addition Reactions to the Cyclohexenone Ring
When a nucleophile adds to the cyclohexenone ring of this compound, a new stereocenter is created at the C3 position. If the nucleophile itself is chiral or if another stereocenter exists in the molecule, diastereomers can be formed. The stereochemical outcome of the reaction is determined by the direction of the nucleophilic attack on the planar face of the double bond.
The nucleophile can approach from either the top face (syn to the existing substituent, if any) or the bottom face (anti). The preferred pathway is often dictated by steric hindrance. The incoming nucleophile will preferentially attack from the less sterically hindered face of the ring. In substituted cyclohexenone systems, existing groups on the ring can direct the approach of the nucleophile, leading to a high degree of diastereoselectivity. The formation of the enolate intermediate and its subsequent protonation can also be stereochemically controlled, further influencing the final stereochemistry of the product. In many cases, the thermodynamically more stable product, often with the new substituent in an equatorial position, is favored.
| Factor | Influence on Stereoselectivity |
|---|---|
| Steric Hindrance | Nucleophiles attack from the less sterically encumbered face of the cyclohexenone ring. |
| Solvent | Can influence the transition state geometry and the aggregation state of the nucleophile. |
| Temperature | Lower temperatures often favor the formation of the kinetically controlled product, enhancing selectivity. |
| Chiral Auxiliaries/Catalysts | Can be used to induce facial selectivity, leading to the formation of a single enantiomer (asymmetric synthesis). |
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, such as esters and amides. These transformations are crucial for modifying the compound's physical and biological properties and for its use in further synthetic steps.
Esterification and Amidation Protocols for Derivatization
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
The mechanism involves:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Attack by the alcohol nucleophile on the activated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Amidation , the formation of an amide from the carboxylic acid, typically requires activation of the carboxylic acid, as amines are less reactive nucleophiles than alcohols and will undergo an acid-base reaction with the carboxylic acid. lookchemmall.com A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netrsc.org The resulting acyl chloride readily reacts with a primary or secondary amine to form the amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. lookchemmall.com
| Transformation | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Reflux | Methyl 3-oxo-1-cyclohexene-1-carboxylate |
| Esterification | Ethanol (C₂H₅OH), p-TsOH (cat.) | Reflux with Dean-Stark trap | Ethyl 3-oxo-1-cyclohexene-1-carboxylate |
| Amidation (Two-step) | 1. SOCl₂ or (COCl)₂ | Room temp. or gentle heat | N-substituted 3-oxo-1-cyclohexene-1-carboxamide |
| 2. Amine (e.g., RNH₂) | Room temp. | ||
| Amidation (One-pot) | Amine (RNH₂), DCC or other coupling agent | Room temp. | N-substituted 3-oxo-1-cyclohexene-1-carboxamide |
Decarboxylation Mechanisms and Pathways
This compound is a vinylogous β-keto acid. Like β-keto acids, it can undergo decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.comdoubtnut.com The reaction proceeds through a concerted, six-membered cyclic transition state, which is a type of pericyclic reaction. youtube.comlibretexts.org
The mechanism involves the following steps:
The molecule adopts a conformation where the carboxylic acid proton can hydrogen-bond with the ketone's carbonyl oxygen.
Upon heating, a concerted rearrangement of six electrons occurs: the O-H bond breaks, a new C-H bond forms at the α-carbon, the C-C bond between the α-carbon and the carboxyl group breaks, and a new C=O π-bond forms in the departing CO₂ molecule.
This single, concerted step releases carbon dioxide and produces an enol intermediate (3-hydroxy-1,3-cyclohexadiene).
The enol intermediate rapidly tautomerizes to the more stable keto form, cyclohex-2-en-1-one.
This thermal decarboxylation is a key pathway for converting derivatives of this acid into simpler cyclohexenone structures. youtube.commasterorganicchemistry.com The stability of the cyclic transition state makes this process significantly more facile than the decarboxylation of simple carboxylic acids. masterorganicchemistry.com
Pericyclic Reactions and Rearrangements Involving the Cyclohexenone System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a continuous, concerted reorganization of electrons. unina.itmsu.eduox.ac.uk They are highly stereospecific and are not typically affected by solvents or catalysts. msu.edu The cyclohexenone system in this compound can participate in several types of pericyclic reactions.
The most notable example is the Diels-Alder reaction , a [4+2] cycloaddition. masterorganicchemistry.comutahtech.edu In this reaction, the electron-deficient double bond of the cyclohexenone ring acts as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of both the ketone and the carboxylic acid group activates the double bond, making it a more reactive dienophile. The reaction forms a new six-membered ring, resulting in a bicyclic or polycyclic adduct. The stereochemistry of the Diels-Alder reaction is highly predictable, following the endo rule, where the substituents of the dienophile prefer to be oriented under the π-system of the diene in the transition state.
Other potential pericyclic reactions involving the cyclohexenone system include:
Electrocyclic reactions : These are intramolecular ring-closing or ring-opening reactions that form or break a σ-bond at the ends of a conjugated π-system. libretexts.org For example, a derivative with an extended conjugated system could potentially undergo an electrocyclic ring closure.
Sigmatropic rearrangements : These involve the migration of a σ-bond across a π-system. acs.org While less common for this specific substrate, derivatives could be designed to undergo rearrangements like the Cope or Claisen rearrangement under thermal or photochemical conditions.
| Diene | Expected Product Structure | Reaction Type |
|---|---|---|
| 1,3-Butadiene | Bicyclo[2.2.2]octene derivative | [4+2] Cycloaddition |
| Cyclopentadiene | Tricyclic adduct (Norbornene derivative) | [4+2] Cycloaddition |
| Danishefsky's diene | Functionalized bicyclic adduct after hydrolysis | [4+2] Cycloaddition with an electron-rich diene |
Transition Metal-Catalyzed Transformations Utilizing this compound
The presence of multiple reactive sites—the conjugated C=C double bond, the ketone, and the carboxylic acid—makes this compound a versatile substrate for transition metal-catalyzed reactions. These catalysts offer pathways for selective functionalization and reduction that are otherwise challenging to achieve.
While specific literature on the cross-coupling of this compound is limited, the reactivity of similar cyclohexenone derivatives provides a strong basis for predicting its behavior. nih.govnih.gov Transition metal catalysis, particularly with palladium, is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at unsaturated ring positions. mdpi.comustc.edu.cnresearchgate.net
Potential cross-coupling reactions for this substrate would likely target the sp²-hybridized carbons of the double bond. The vinylic position α to the ketone (C-2) and β to the carboxyl group (C-1) are electronically distinct, offering potential for regioselective functionalization. Palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings could introduce aryl, vinyl, or alkynyl groups. ustc.edu.cnrsc.org For instance, a Suzuki coupling could proceed by first converting a vinylic C-H bond to a C-halide or C-triflate, which then couples with an organoboron reagent.
The general mechanism for such a palladium-catalyzed cycle involves:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond.
Transmetalation: The organic group from another organometallic reagent (e.g., organoboron) is transferred to the palladium center.
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent is critical in controlling the catalyst's activity and selectivity, preventing side reactions like homocoupling or decomposition. acs.org
The catalytic hydrogenation of this compound presents a challenge in chemoselectivity due to the presence of two reducible moieties: the carbon-carbon double bond and the carbonyl group. Transition metal catalysts are pivotal in steering the reaction toward a desired product. tue.nl
Selective Reduction of the C=C Double Bond: The conjugate reduction of the α,β-unsaturated system to yield 3-Oxocyclohexane-1-carboxylic acid is typically the more facile transformation. Catalysts like Palladium on carbon (Pd/C) are highly effective for this purpose under mild hydrogen pressure and temperature. This selectivity arises from the preferential adsorption of the alkene onto the catalyst surface. nih.gov Other methods, including transfer hydrogenation or strategies using H₂O as a hydrogen source with specific catalysts, can also achieve this selective reduction. rsc.orgnih.gov
Selective Reduction of the C=O Double Bond: Reducing the ketone to an alcohol without affecting the C=C double bond is more challenging. This often requires specialized catalysts and conditions. For example, certain ruthenium or rhodium complexes, sometimes modified with specific ligands, can show selectivity for the carbonyl group. rsc.org The Luche reduction, using sodium borohydride (B1222165) in the presence of a lanthanide salt like CeCl₃, is a classic method for the 1,2-reduction of enones, though it is not a transition metal-catalyzed hydrogenation.
Complete Reduction: Full hydrogenation to produce 3-Hydroxycyclohexane-1-carboxylic acid would require harsher conditions, such as higher hydrogen pressures and temperatures, or more active catalysts like rhodium or ruthenium, which are capable of reducing both the alkene and the ketone, as well as the aromatic ring if applicable. nih.gov
Below is an interactive table summarizing typical catalyst systems and their expected selectivity for the reduction of α,β-unsaturated keto-acids.
| Catalyst System | Primary Product | Functional Group Reduced | Typical Conditions |
| Pd/C, H₂ | 3-Oxocyclohexane-1-carboxylic acid | C=C | Low pressure H₂, RT, Ethanol |
| Ru-Sn/Al₂O₃, H₂ | 3-Oxocyclohexane-1-carboxylic acid | C=C | Moderate pressure, 50-100°C |
| Pt/TiO₂, H₂ | 3-Hydroxy-1-cyclohexene-1-carboxylic acid | C=O | Mild temperature, H₂ pressure |
| Rh/C, H₂ | 3-Hydroxycyclohexane-1-carboxylic acid | C=C and C=O | High pressure H₂, elevated temp. |
Kinetic and Thermodynamic Studies of Reaction Mechanisms
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. researchgate.netnih.govnist.gov
Every chemical reaction proceeds through a transition state, and the energy required to reach this state is known as the activation barrier (activation energy, Eₐ). This barrier dictates the reaction rate. In a multi-step reaction, the step with the highest activation barrier is the slowest and is therefore the rate-determining step (RDS) . khanacademy.org
For transition metal-catalyzed reactions, the catalytic cycle often involves several elementary steps (e.g., oxidative addition, migratory insertion, reductive elimination). uq.edu.auacs.org The RDS can be any of these steps. For example, in a hydrogenation reaction, the rate could be limited by:
Substrate Binding: The adsorption of the unsaturated molecule onto the catalyst surface.
Hydrogen Activation: The dissociation of H₂ on the metal surface.
Surface Reaction: The stepwise addition of hydrogen atoms to the substrate.
Product Desorption: The release of the saturated product from the catalyst surface.
Identifying the RDS is often achieved by studying how the reaction rate changes in response to variations in reactant concentrations, temperature, and pressure. For instance, if the rate is independent of the substrate concentration but dependent on hydrogen pressure, the activation of hydrogen might be the RDS.
The choice of solvent can profoundly impact the rate and selectivity of a chemical reaction by influencing the stability of reactants, intermediates, and transition states.
Reactivity:
Polarity: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve the formation of such species. For reactions involving this compound, a polar solvent might facilitate steps involving charge separation.
Coordinating Ability: Solvents can act as ligands, coordinating to the metal catalyst and modifying its electronic properties and steric environment. This can alter the catalyst's activity. For example, a strongly coordinating solvent might inhibit the reaction by blocking active sites.
Selectivity: Solvents can play a decisive role in directing the outcome of a reaction. In the hydrogenation of substrates with multiple functional groups, like phenol (B47542) or cyclohexenone derivatives, the solvent can alter the adsorption mode of the substrate on the catalyst surface. rsc.orgresearchgate.net
Non-polar solvents (e.g., hexane, toluene) might favor the adsorption of the molecule through its less polar C=C bond, leading to its preferential hydrogenation.
Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the carbonyl oxygen, potentially hindering its interaction with the catalyst surface and thus promoting the hydrogenation of the C=C bond. researchgate.net Conversely, in some systems, polar solvents can enhance the selectivity for carbonyl reduction by stabilizing the transition state leading to the alcohol. rsc.org
The following table summarizes the general effects of different solvent types on reactions involving polar substrates like this compound.
| Solvent Type | Polarity | Protic/Aprotic | General Effects on Reactivity & Selectivity |
| Alkanes (e.g., Hexane) | Non-polar | Aprotic | Low solubility for polar substrates; can favor reduction of less polar functional groups. |
| Aromatics (e.g., Toluene) | Non-polar | Aprotic | Better solvating power than alkanes; can influence π-system interactions. |
| Ethers (e.g., THF, Dioxane) | Polar | Aprotic | Good general solvents; can coordinate to metal centers. |
| Alcohols (e.g., Ethanol) | Polar | Protic | Can act as H-bond donors, stabilizing polar groups like C=O and -COOH; can influence selectivity. researchgate.net |
| Water | Highly Polar | Protic | Can promote or inhibit catalysis depending on the system; crucial for phase-transfer catalysis. rsc.org |
Theoretical and Computational Chemistry Studies of 3 Oxo 1 Cyclohexene 1 Carboxylic Acid
Electronic Structure Elucidation and Molecular Orbital Analysis
A detailed analysis of the electronic structure of 3-Oxo-1-cyclohexene-1-carboxylic acid, which would include calculations of its frontier molecular orbitals (FMOs) and charge distribution, is not available in the current body of scientific literature.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, has not been reported. These parameters are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. Without this data, a quantitative discussion of its electrophilic and nucleophilic sites remains speculative.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as no published data could be found.
Charge Distribution and Electrostatic Potential Mapping
Similarly, studies detailing the charge distribution and molecular electrostatic potential (MEP) of this compound are not publicly accessible. An MEP map would provide a visual representation of the electron density, highlighting regions susceptible to electrophilic and nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
Comprehensive conformational analysis and molecular dynamics simulations, which are essential for understanding the molecule's behavior in different environments, have not been published for this compound.
Gas Phase and Solution Phase Conformational Landscapes
There is no available research on the conformational landscapes of this molecule in either the gas phase or in solution. Such studies would identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes under different conditions.
Energy Minimization and Transition State Identification
While the crystal structure provides a solid-state conformation, computational energy minimization studies across various potential conformers are not available. Furthermore, there is no information on the identification of transition states for any reactions involving this molecule.
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Detailed quantum chemical calculations that would elucidate reaction mechanisms and their associated energetics for this compound are absent from the scientific literature. Such calculations are critical for understanding how the molecule participates in chemical transformations, including the identification of intermediates and the determination of activation energies.
Computational Prediction of Activation Barriers and Reaction Coordinates
The study of reaction mechanisms involving this compound, such as its synthesis, degradation, or participation in biochemical pathways, can be significantly illuminated through computational chemistry. Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction. This allows for the determination of activation barriers (the energy required to initiate a reaction) and the reaction coordinate (the most likely path from reactants to products).
For a molecule like this compound, a key reaction of interest could be its isomerization or its participation in cycloaddition reactions. acs.org Using DFT calculations, researchers can model the geometry of the reactant, the transition state, and the product. aps.org The energy difference between the reactant and the transition state provides the activation energy (Ea). A lower activation energy indicates a faster reaction rate.
The reaction coordinate is a geometric progression of the atoms' positions as the molecule transforms from reactant to product. By calculating the energy at various points along this coordinate, a reaction profile can be generated. This profile visualizes the energy changes throughout the reaction, highlighting intermediates and transition states. For instance, in a hypothetical isomerization of this compound, the reaction coordinate might involve the migration of a proton or a change in the ring conformation.
A hypothetical data table illustrating the kind of data generated from such a study is presented below. The values are representative for reactions involving similar cyclic organic compounds.
Table 1: Hypothetical Calculated Activation Energies for Reactions of this compound Calculations performed at the B3LYP/6-31G(d) level of theory.
| Reaction | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
| Proton Transfer | -495.12345 | -495.08765 | 22.47 |
| Diels-Alder Cycloaddition | -495.12345 | -495.09987 | 14.80 |
| Ring Inversion | -495.12345 | -495.11123 | 7.67 |
Solvent Effects Modeling in Theoretical Studies
Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a significant impact on reaction rates and equilibria. Computational chemistry can account for these solvent effects through various models, which are broadly categorized as explicit or implicit.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.
Implicit solvent models , on the other hand, treat the solvent as a continuous medium with a defined dielectric constant. fiveable.me This is a more computationally efficient approach that is well-suited for many applications. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. In a PCM calculation, the solute molecule is placed in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This interaction energy is then included in the total energy calculation.
For a polar molecule like this compound, the choice of solvent can significantly influence its properties and reactivity. For example, a polar protic solvent like water could stabilize the carboxylic acid group through hydrogen bonding, potentially lowering the activation energy for reactions involving this group. An implicit solvent model like PCM can be used to predict these effects. acs.orgnih.gov
The following table provides a hypothetical comparison of calculated properties in the gas phase and in different solvents.
Table 2: Hypothetical Solvent Effects on the Properties of this compound Calculations using the PCM model.
| Property | Gas Phase | Water (ε=78.4) | Dichloromethane (ε=8.9) |
| Dipole Moment (Debye) | 2.5 | 3.8 | 3.1 |
| Calculated pKa | 10.2 | 4.5 | 7.8 |
| Activation Energy for Proton Transfer (kcal/mol) | 22.47 | 15.32 | 18.95 |
Spectroscopic Property Prediction from First Principles (e.g., Calculated NMR Chemical Shifts, IR Frequencies)
First-principles calculations can provide valuable insights into the spectroscopic properties of molecules, aiding in their identification and structural elucidation.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. These calculations are typically performed using DFT. nih.govnyu.edu By calculating the theoretical chemical shifts for a proposed structure, they can be compared with experimental data to confirm or refute the structural assignment. For this compound, computational methods can predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. acs.orgacs.org
IR Frequencies: Similarly, Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. nih.govdtic.mil These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of solvent effects. Therefore, it is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experiment. The calculated IR spectrum can help in assigning the peaks observed in an experimental spectrum. For this compound, key vibrational modes would include the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C=C stretch of the alkene.
Below are hypothetical tables of predicted NMR chemical shifts and IR frequencies for this compound.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Calculated using the GIAO method at the B3LYP/6-311+G(d,p) level with a PCM solvent model for chloroform.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C1 (C=O, acid) | 170.5 | - | - |
| C2 (C=C) | 135.2 | H2 | 7.1 |
| C3 (C=C) | 145.8 | - | - |
| C4 (CH₂) | 35.1 | H4a, H4b | 2.5, 2.6 |
| C5 (CH₂) | 28.9 | H5a, H5b | 2.1, 2.2 |
| C6 (C=O, ketone) | 198.3 | - | - |
| COOH | - | OH | 12.5 |
Table 4: Hypothetical Predicted IR Frequencies (cm⁻¹) for this compound Calculated at the B3LYP/6-31G(d) level and scaled by a factor of 0.9613.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (acid) | 3100 (broad) | Strong |
| C-H Stretch (alkene) | 3050 | Medium |
| C-H Stretch (alkane) | 2950-2850 | Medium |
| C=O Stretch (ketone) | 1685 | Strong |
| C=O Stretch (acid) | 1710 | Strong |
| C=C Stretch | 1640 | Medium |
Advanced Analytical and Spectroscopic Methodologies for Characterization and Elucidation of 3 Oxo 1 Cyclohexene 1 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 3-Oxo-1-cyclohexene-1-carboxylic acid and its derivatives. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
One-dimensional (1D) NMR (¹H and ¹³C) offers initial insights, but multi-dimensional NMR experiments are essential for complete and unambiguous structural assignment, especially for complex derivatives.
Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative like 4-phenyl-5-(p-tolyl)-cyclohex-2-en-1-one-3-carboxylic acid, COSY would show correlations between the protons on the cyclohexene (B86901) ring, helping to establish their connectivity. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This experiment is fundamental for assigning each proton signal to its corresponding carbon atom in the molecular skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range couplings between protons and carbons (typically over two to three bonds). For instance, in cyclohexenone derivatives, HMBC spectra would show a correlation from the proton at C4 to the carbonyl carbon at C3, confirming the ring structure. nih.gov This technique is also instrumental in establishing the connectivity between different substituent groups and the main ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. It is particularly valuable for elucidating the stereochemistry of derivatives, showing which protons are on the same side of the ring or molecule.
The application of these techniques allows for the complete assignment of all proton and carbon signals, as demonstrated in the analysis of various synthesized cyclohexenone carboxylic acid derivatives. nih.gov
| Technique | Information Provided | Example Application for Cyclohexenone Derivatives |
|---|---|---|
| COSY | 1H-1H spin-spin coupling | Identifies adjacent protons on the cyclohexene ring. |
| HSQC | Direct 1H-13C correlations | Assigns each proton to its directly attached carbon. |
| HMBC | Long-range 1H-13C correlations (2-3 bonds) | Confirms the molecular skeleton, e.g., correlation from olefinic H to carbonyl C. nih.gov |
| NOESY | 1H-1H spatial proximity | Determines stereochemistry and conformation. |
While solution-state NMR is common, solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of molecules in their solid form. For this compound, which may exist as a crystalline solid, ssNMR could be used to study phenomena not observable in solution. This includes determining the presence of different polymorphs (crystal forms), characterizing intermolecular interactions such as hydrogen bonding in the crystal lattice, and analyzing the precise conformation of the molecule in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₈O₃), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula. chemspider.com In studies of its derivatives, HRMS (using techniques like ESI-TOF) has been used to confirm the calculated molecular formulas by matching the found mass to the theoretical mass with high precision. nih.gov
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed. For carboxylic acids, characteristic fragmentation patterns often include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The fragmentation of the cyclohexenone ring would also produce characteristic ions. Analyzing these pathways provides a "fingerprint" of the molecule and helps confirm the proposed structure by piecing together the fragments. lew.ronih.gov This mechanistic information is critical for distinguishing between isomers and elucidating the structure of unknown derivatives.
| MS Technique | Primary Function | Information Obtained for this compound |
|---|---|---|
| HRMS | Precise mass measurement | Confirmation of the elemental formula (C₇H₈O₃). nih.govchemspider.com |
| MS/MS (CID) | Structural elucidation via fragmentation | Identification of characteristic neutral losses (e.g., H₂O, COOH) and ring fragmentation patterns. libretexts.orgmiamioh.edu |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing information on molecular conformation.
For this compound, IR and Raman spectra would display characteristic bands corresponding to its functional groups. rsc.org
O-H Stretch: A broad band typically in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding.
C=O Stretch: Two distinct carbonyl stretching bands are expected. The ketone C=O stretch typically appears around 1670-1690 cm⁻¹, influenced by conjugation with the C=C bond. The carboxylic acid C=O stretch is usually found at a higher frequency, around 1690-1725 cm⁻¹. nih.gov
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cyclohexene ring would appear in the 1600-1680 cm⁻¹ region.
C-O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid is typically observed in the 1210-1320 cm⁻¹ range.
The precise positions of these bands can be sensitive to the molecular environment and conformation. For instance, the formation of intermolecular hydrogen-bonded dimers, common in carboxylic acids, can significantly shift the O-H and C=O stretching frequencies. rsc.org In some cases, distinct conformers of carboxylic acids (syn- and anti-) can be identified through vibrational spectroscopy, as they may give rise to separate absorption bands, particularly for the C=O stretch. nih.gov Analysis of these spectral details provides a comprehensive picture of the molecule's functional groups and conformational state.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 | Broad due to hydrogen bonding. nih.gov |
| C=O stretch | Carboxylic Acid | 1690-1725 | Position can indicate dimerization. nih.gov |
| C=O stretch | α,β-Unsaturated Ketone | 1670-1690 | Frequency lowered by conjugation. nih.gov |
| C=C stretch | Alkene | 1600-1680 | Characteristic of the cyclohexene ring. |
| C-O stretch | Carboxylic Acid | 1210-1320 | Coupled with O-H bending. |
Characteristic Absorption Bands and Band Assignments
The infrared (IR) spectrum of this compound is characterized by distinct absorption bands that correspond to its key functional groups: a carboxylic acid and an α,β-unsaturated ketone. The conjugation of the double bond with both the carbonyl group of the ketone and the carboxyl group influences the position of their respective absorption bands.
The most notable feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. vscht.czlibretexts.org This band is often superimposed on the C-H stretching bands. vscht.cz The C-H stretching vibrations for the sp²-hybridized carbons of the alkene group are expected just above 3000 cm⁻¹, while the sp³-hybridized carbons of the ring show stretching absorptions just below 3000 cm⁻¹. pressbooks.pub
Two distinct carbonyl (C=O) stretching absorptions are anticipated. The C=O stretch of the carboxylic acid group typically appears between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org The C=O stretch of the α,β-unsaturated ketone is expected at a lower wavenumber, generally in the range of 1685-1666 cm⁻¹, due to the resonance effect of conjugation which lowers the double-bond character of the carbonyl group. vscht.czorgchemboulder.com The carbon-carbon double bond (C=C) stretching vibration, also influenced by conjugation, gives rise to a band in the 1680-1620 cm⁻¹ region. udel.edu Finally, the C-O single bond stretch of the carboxylic acid group is typically observed between 1320 and 1210 cm⁻¹. libretexts.org
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Alkene | =C-H Stretch | 3100 - 3010 | Medium |
| Alkane | -C-H Stretch | 2950 - 2850 | Medium to Strong |
| Carboxylic Acid | C=O Stretch | 1760 - 1710 | Strong |
| α,β-Unsaturated Ketone | C=O Stretch | 1685 - 1666 | Strong |
| Alkene | C=C Stretch | 1680 - 1620 | Variable |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides unambiguous data on bond lengths, bond angles, and absolute stereochemistry, making it the definitive tool for solid-state structure elucidation.
For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed model of its conformation in the solid state. This includes the planarity of the conjugated system and the puckering of the cyclohexene ring. Furthermore, it would reveal the intricate network of intermolecular interactions that govern the crystal packing. A primary feature of the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. semanticscholar.orglibretexts.org In the case of this compound, this dimerization is highly probable and would be clearly characterized by X-ray diffraction, providing exact distances for the O-H···O hydrogen bonds. semanticscholar.org
Chromatographic Techniques for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of organic compounds. shimadzu.com For a polar, unsaturated compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. wikipedia.orgphenomenex.com
Method development for this analyte would typically begin with a C18 (octadecylsilane) column, which contains a non-polar stationary phase. phenomenex.com Separation is achieved by eluting the compound with a polar mobile phase. wikipedia.org Given the acidic nature of the analyte, the mobile phase usually consists of a mixture of water and an organic solvent (modifier) such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) added. shimadzu.com The acid suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.
Detection is commonly performed using a UV detector. The α,β-unsaturated carbonyl system in this compound is a strong chromophore, which would allow for sensitive detection at a wavelength corresponding to its λmax, likely in the 200-260 nm range. nih.gov Optimization of the method involves adjusting the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve optimal resolution, peak symmetry, and analysis time. aocs.org
Table 2: Exemplary HPLC Method Parameters for this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic interaction for retention (Reversed-Phase). |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of mobile phase; acid suppresses ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Elution Mode | Gradient | Allows for efficient elution of the analyte while separating impurities of different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical analysis. |
| Detection | UV at 235 nm | Wavelength for sensitive detection of the conjugated system. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile and polar due to the carboxyl group, making them unsuitable for direct GC analysis. restek.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. mdpi.com
A common and effective derivatization strategy for compounds with active hydrogen atoms (like those in carboxyl and hydroxyl groups) is silylation. lmaleidykla.lt This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comnih.gov The active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (B98337) (TMS) group, forming a TMS ester. youtube.com This derivatization significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC-MS. researchgate.net
Once derivatized, the sample is injected into the GC, where the TMS-derivative is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for structural elucidation and confident identification.
Table 3: Typical GC-MS Method for the TMS-Derivative of this compound
| Step / Parameter | Description | Purpose |
|---|---|---|
| Derivatization | Reagent: BSTFA with 1% TMCS; Conditions: Heat at 60-70 °C for 30-60 min. | To create a volatile trimethylsilyl (TMS) ester of the carboxylic acid. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column for general purpose separation. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds based on boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method to generate reproducible fragmentation patterns. |
| MS Detector | Quadrupole Analyzer | Scans a mass range (e.g., 50-500 amu) to obtain the mass spectrum. |
Role As a Versatile Synthetic Building Block and Intermediate in Chemical Research
A Key Precursor in the Total Synthesis of Natural Products
The intricate and stereochemically rich structures of natural products present a formidable challenge to synthetic chemists. 3-Oxo-1-cyclohexene-1-carboxylic acid and its derivatives have emerged as important starting materials in the strategic assembly of these complex molecules.
Construction of Complex Polycyclic Scaffolds
The carbon framework of this compound is ideally suited for the construction of fused and bridged polycyclic systems, which are common motifs in many biologically active natural products. One of the most powerful methods for forming six-membered rings is the Robinson annulation, a reaction that combines a Michael addition with an aldol (B89426) condensation. Derivatives of this compound can act as the Michael acceptor in this reaction sequence, allowing for the facile construction of bicyclic systems. This strategy has been instrumental in the synthesis of various terpenoids and steroids.
Furthermore, the dienophilic nature of the α,β-unsaturated ketone system in this molecule makes it an excellent participant in Diels-Alder reactions. This [4+2] cycloaddition provides a direct and stereocontrolled route to complex bicyclo[2.2.2]octane frameworks, which are present in a number of natural products. The carboxylic acid group can be used to modulate the reactivity and selectivity of the dienophile or can be converted to other functional groups in subsequent synthetic steps.
Stereocontrol Strategies in Natural Product Synthesis Utilizing the Compound
Achieving the correct stereochemistry is paramount in the synthesis of natural products, as even minor changes can lead to a complete loss of biological activity. The prochiral nature of this compound offers multiple opportunities for the introduction of chirality.
Chemoenzymatic methods have proven to be highly effective in the asymmetric synthesis of chiral cyclohexenone derivatives. Enzymes, such as ene-reductases, can selectively reduce one of the enantiotopic faces of the double bond in a prochiral precursor, leading to the formation of chiral ketones with high enantiomeric excess. These chiral building blocks are then elaborated into complex natural products.
Another powerful strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. For example, a chiral alcohol can be esterified with the carboxylic acid group of this compound. The resulting chiral ester can then undergo diastereoselective reactions, such as conjugate additions or cycloadditions, where the chiral auxiliary shields one face of the molecule, forcing the reagent to attack from the opposite side. After the desired stereocenter has been created, the auxiliary can be removed and recycled. This approach has been successfully employed in the asymmetric synthesis of various natural products, including the potent antitumor agent (-)-podophyllotoxin, where related chiral building blocks are utilized. nih.govnih.gov
Applications in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound provides a versatile scaffold for the synthesis of a wide range of heterocyclic systems.
Formation of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles
The presence of both a ketone and a carboxylic acid functionality, along with a reactive double bond, allows for a variety of cyclization strategies to form heterocycles.
Nitrogen-Containing Heterocycles: The ketone group can be reacted with amines and hydrazines to form imines and hydrazones, which can then undergo intramolecular cyclization to yield fused nitrogen heterocycles such as tetrahydroquinolines and indazoles . For instance, a condensation reaction with an aniline (B41778) derivative followed by an intramolecular cyclization can lead to the formation of a tetrahydroquinoline ring system, a common scaffold in many pharmaceuticals. The synthesis of fused imidazo[1,2-a]pyridines can also be achieved through multicomponent reactions involving related cyclic ketones. nih.govbeilstein-journals.org
Oxygen-Containing Heterocycles: The enone functionality can be exploited for the synthesis of oxygen-containing heterocycles. For example, epoxidation of the double bond followed by intramolecular cyclization involving the carboxylic acid can lead to the formation of furan or pyran derivatives. The synthesis of benzofurans , for instance, can be achieved through various synthetic routes that could potentially utilize intermediates derived from this compound.
Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles such as thiophenes and thiazoles can be achieved by reacting derivatives of this compound with appropriate sulfur-containing reagents. For example, the Gewald reaction, which involves the condensation of a ketone with a cyano-activated methylene (B1212753) compound and elemental sulfur, can be adapted to synthesize substituted thiophenes.
Utilization in Advanced Materials Science and Polymer Chemistry Research
The reactivity of this compound also extends to the field of polymer chemistry, where it can be used as a monomer or a cross-linking agent to create polymers with tailored properties.
Monomer or Cross-linking Agent in Polymer Design
The bifunctional nature of this compound makes it an interesting candidate for polymerization reactions. The carboxylic acid group can be readily converted into an ester, which can then undergo polymerization. For instance, polyesters can be synthesized by the polycondensation of a diol with a dicarboxylic acid derivative of this compound. The presence of the cyclohexene (B86901) ring in the polymer backbone can impart specific thermal and mechanical properties to the resulting material. Ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclic olefins is another powerful technique for creating functional polymers. ibm.com
Furthermore, the double bond in the cyclohexene ring can participate in polymerization reactions. For example, it can be copolymerized with other vinyl monomers to create acrylic resins . The ketone and carboxylic acid functionalities can then be used for post-polymerization modifications or as sites for cross-linking.
As a cross-linking agent , this compound can be used to improve the properties of thermosetting polymers like epoxy resins and polyurethanes . The carboxylic acid can react with the epoxy groups of the resin, while the double bond can undergo radical-induced cross-linking, leading to a more rigid and thermally stable polymer network. Similarly, in polyurethane chemistry, the carboxylic acid can be used as a chain extender to modify the properties of the final polymer. google.com
While direct and extensive research on this compound as a versatile synthetic building block is limited, its structural motifs are present in more complex molecules that have found significant applications. A notable derivative, methyl (-)-3-dehydroshikimate, which is the methyl ester of (4S,5R)-4,5-dihydroxy-3-oxo-1-cyclohexene-1-carboxylic acid, serves as a precursor in the synthesis of N-aryl amino acid esters. acs.org This bio-based protocol highlights the utility of the core structure in tandem cross-coupling and aromatization reactions to yield valuable N-aryl amino acid derivatives under mild, metal-free conditions. acs.org The synthesis of these compounds is significant as N-arylated amino acids are important in pharmaceutical and agrochemical industries. acs.org
The crystal structure of this compound itself has been studied, revealing a hydrogen-bonding catemer of an unusual type. researchgate.net This structural insight is crucial for understanding its intermolecular interactions and potential for forming ordered assemblies.
Detailed Research Findings
Research has demonstrated the use of a dihydroxy derivative of this compound in the synthesis of various N-aryl amino acid esters. The reaction proceeds via a tandem cross-coupling and aromatization mechanism.
| Starting Material | Reagent | Product | Yield |
| Methyl (-)-3-dehydroshikimate | Amino acid esters | N-aryl amino acid esters | Moderate to High acs.org |
This interactive data table is based on the findings from a study on a derivative of this compound. acs.org
While these findings pertain to a more functionalized analog, they underscore the potential synthetic utility of the this compound scaffold. The presence of multiple reactive sites—the α,β-unsaturated ketone, the carboxylic acid, and the allylic positions—suggests that it could, in principle, be utilized in a variety of organic transformations, including Michael additions, Diels-Alder reactions, and esterifications. However, specific and broad applications of the parent compound in a manner that would classify it as a "versatile" building block are not extensively documented in the current scientific literature.
Functionalization of Surfaces and Nanomaterials
The ability to modify the surfaces of materials and nanomaterials is a cornerstone of modern materials science and nanotechnology. Carboxylic acids are a common functional group used for this purpose, as they can readily form covalent bonds or strong electrostatic interactions with a variety of surfaces, including metal oxides and amine-functionalized substrates.
Despite the theoretical potential of this compound for such applications, a thorough review of the scientific literature reveals a notable absence of studies detailing its use in the functionalization of surfaces or nanomaterials. The combination of the carboxylic acid for anchoring and the reactive cyclohexenone ring for potential post-functionalization makes it an intriguing candidate for creating functional surfaces. For instance, the ketone or the double bond could be used for the subsequent attachment of biomolecules, polymers, or other functional moieties.
However, at present, there are no documented research findings or established protocols for the application of this compound in this domain. The lack of available data suggests that this is an unexplored area of research. Future investigations could potentially unveil novel applications for this compound in materials science, but as of now, its role in surface and nanomaterial functionalization remains purely speculative.
Mechanistic Studies of Biological Interactions at the Molecular Level in Vitro Focus
Enzyme Active Site Binding and Inhibition Kinetics (e.g., Covalent Modification, Reversible Binding)
There is currently no publicly available scientific literature that details the binding of 3-Oxo-1-cyclohexene-1-carboxylic acid to the active site of any specific enzyme. Consequently, there are no reported studies on its inhibition kinetics, such as the determination of inhibition constants (Kᵢ) or IC₅₀ values. Furthermore, the mode of interaction, whether through covalent modification of amino acid residues within an active site or via reversible binding, has not been elucidated in any published research found.
Receptor Ligand Interactions and Molecular Recognition
No studies have been identified that investigate This compound as a ligand for any biological receptor. As a result, there is no information available regarding its molecular recognition by any receptor, its binding affinity, or its potential role as an agonist or antagonist.
Interaction with Specific Biomolecules (e.g., Proteins, Nucleic Acids) and Biophysical Characterization
Detailed investigations into the direct interaction of This compound with specific proteins or nucleic acids are not present in the available scientific literature. Therefore, no biophysical characterization data, which would describe the thermodynamics and kinetics of such interactions, have been reported.
Emerging Research Directions and Future Challenges in the Study of 3 Oxo 1 Cyclohexene 1 Carboxylic Acid
Development of Novel Organocatalytic Applications for its Transformations
The application of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a significant frontier for the transformations of 3-Oxo-1-cyclohexene-1-carboxylic acid. The compound's structure, featuring a Michael acceptor system (the α,β-unsaturated ketone) and a carboxylic acid, makes it an ideal substrate for a variety of organocatalytic reactions. Future research is expected to focus on asymmetric transformations, where chiral organocatalysts can induce high levels of stereoselectivity.
Potential research avenues include:
Asymmetric Michael Additions: Employing chiral amines or thiourea-based catalysts to facilitate the enantioselective addition of nucleophiles to the β-position of the cyclohexenone ring. This would provide access to chiral 3-substituted cyclohexanone (B45756) derivatives, which are valuable intermediates in natural product synthesis.
Enantioselective Conjugate Additions: The use of chiral Brønsted acids or bases to catalyze the addition of various pronucleophiles, leading to the formation of stereochemically rich products.
Organocatalytic Domino Reactions: Designing novel cascade reactions initiated by the organocatalytic transformation of one functional group, which then triggers subsequent intramolecular reactions. For instance, an initial Michael addition could be followed by an intramolecular aldol (B89426) condensation or cyclization, rapidly building molecular complexity from the relatively simple starting material.
The development of these organocatalytic methods will provide metal-free, environmentally benign alternatives to traditional metal-catalyzed processes for synthesizing chiral derivatives of this compound.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and its application to the study of this compound presents a compelling research direction. eurekalert.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes. ijsea.comchemai.io
Key areas for future integration include:
Reaction Outcome Prediction: Machine learning models, such as graph neural networks (GNNs), can be trained on existing reaction data to predict the products, yields, and selectivity of reactions involving this compound under various conditions. nih.gov This predictive power can save significant time and resources in the laboratory by prioritizing experiments with the highest probability of success. eurekalert.org
Condition Optimization: AI algorithms can systematically explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for achieving a desired outcome, such as maximizing the yield of a specific stereoisomer.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can be used to design efficient synthetic pathways to complex target molecules starting from this compound. These tools can uncover non-intuitive reaction sequences that a human chemist might overlook.
The reliability of these AI models is highly dependent on the quality and quantity of the training data. ijsea.com Therefore, a future challenge will be the generation of high-quality, standardized experimental data for reactions involving this compound to train more accurate and robust predictive models. chemai.io
| AI/ML Model Type | Potential Application for this compound | Key Benefit |
| Graph Neural Networks (GNNs) | Predicting the major product and potential side products of a novel transformation. nih.gov | Directly uses molecular structure as input, capturing intricate chemical features. ijsea.com |
| Random Forest / Support Vector Machines | Classifying whether a reaction will proceed under specific conditions (e.g., catalyst, solvent). ijsea.com | Effective for analyzing relationships and making predictions based on molecular descriptors. |
| Deep Learning Frameworks | Quantitative prediction of reaction yield and enantiomeric excess for asymmetric catalysis. nih.gov | Can model complex, non-linear relationships between reaction inputs and outcomes. |
| Retrosynthesis Algorithms | Proposing multi-step synthetic routes to pharmaceuticals or natural products from this starting material. | Accelerates the discovery of efficient and novel synthetic pathways. ijsea.com |
Sustainable and Circular Economy Approaches in its Chemical Transformations
Aligning the synthesis and use of this compound with the principles of green chemistry and the circular economy is a critical future challenge. mdpi.com This involves developing processes that minimize waste, use renewable resources, and are energy-efficient.
Emerging research directions include:
Bio-based Synthesis: Developing synthetic routes that start from renewable feedstocks derived from biomass. For example, sustainable routes to functionalized cyclohexene (B86901) derivatives have been demonstrated using sugar-derived compounds like muconic acid and fumaric acid as starting materials. rsc.org Exploring similar pathways to this compound would be a significant advance.
Catalyst Efficiency and Recycling: Focusing on the use of highly efficient and recyclable catalysts, such as immobilized organocatalysts or heterogeneous catalysts, to reduce waste and improve process economics.
Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product. This includes exploring addition reactions and domino reactions that avoid the use of protecting groups and minimize the formation of stoichiometric byproducts.
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents.
The overarching goal is to embed the lifecycle of this compound and its derivatives within a circular framework, where waste is minimized and resources are used sustainably. mdpi.com
Addressing Synthetic Difficulties and Achieving Enhanced Selectivity in Complex Reactions
Despite being a valuable building block, the multifunctional nature of this compound presents inherent challenges in achieving high selectivity in complex reactions. The presence of a ketone, an alkene, and a carboxylic acid means that chemoselectivity (differentiating between functional groups) is a primary hurdle. Furthermore, reactions at the α- and β-positions of the enone system present regioselectivity challenges, while the potential for creating new stereocenters requires precise control of stereoselectivity.
Future research will need to address these difficulties through:
Advanced Catalyst Design: Developing new catalysts that can selectively activate one functional group in the presence of others. For example, a catalyst might be designed to bind to the carboxylic acid, directing a reagent to a specific nearby site on the ring.
Orthogonal Protecting Group Strategies: Devising efficient methods for selectively protecting one or more functional groups to allow for the unambiguous transformation of another. The challenge lies in developing strategies that are high-yielding and minimize the number of steps.
Supramolecular Catalysis: Utilizing molecular containers or cages to encapsulate the substrate. beilstein-journals.org The confined environment within the container can restrict the substrate's orientation, forcing a reaction to occur at a specific site that might otherwise be disfavored, thereby achieving unconventional site-selectivity. beilstein-journals.org
Overcoming these synthetic challenges is crucial for unlocking the full potential of this compound as a precursor to complex, high-value molecules like pharmaceuticals and natural products. nih.gov
| Selectivity Type | Challenge for this compound | Future Research Approach |
| Chemoselectivity | Differentiating reactivity between the ketone, alkene, and carboxylic acid functional groups. | Design of functional-group-specific catalysts; development of orthogonal protecting groups. |
| Regioselectivity | Controlling reactions at the C2 (α) vs. C4 (β) positions of the enone system (e.g., 1,2- vs. 1,4-addition). | Fine-tuning of reagents (hard vs. soft nucleophiles) and reaction conditions. |
| Stereoselectivity | Controlling the formation of new chiral centers during addition reactions to achieve high diastereomeric or enantiomeric excess. | Development of novel chiral catalysts (organocatalysts, metal complexes) and chiral auxiliaries. |
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Oxo-1-cyclohexene-1-carboxylic acid, and how can intermediates be characterized?
A common method involves cyclization of precursors such as 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ene under acidic conditions. The product is typically purified via recrystallization or column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ketone and carboxylic acid groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation . For intermediates, Fourier-transform infrared spectroscopy (FTIR) can track carbonyl group formation (C=O stretch at ~1700 cm⁻¹) .
Basic: How can oxidation and reduction reactions of this compound be systematically optimized?
- Oxidation : Use potassium permanganate (KMnO₄) in acidic or neutral conditions to selectively oxidize double bonds or stabilize ketone groups. Monitor reaction progress via thin-layer chromatography (TLC) and confirm products using gas chromatography-mass spectrometry (GC-MS) for volatile derivatives .
- Reduction : Employ sodium borohydride (NaBH₄) for selective reduction of ketones to alcohols while preserving the carboxylic acid group. For complete saturation of the cyclohexene ring, catalytic hydrogenation (H₂/Pd-C) is effective. Quantify yields via HPLC with UV detection at 210–260 nm .
Advanced: What mechanistic insights explain the compound’s reactivity in cyclization and Fischer indolization reactions?
In Fischer indolization, the ketone group acts as an electrophilic site, reacting with hydrazine derivatives (e.g., 4-chloro-N-(4-methoxyphenyl)benzohydrazide) under acidic conditions to form carbazole scaffolds. The reaction proceeds via [3,3]-sigmatropic rearrangement, confirmed by isolating intermediates via quenching at low temperatures and analyzing via 2D NMR (e.g., HSQC, HMBC) . Cyclization reactions may involve Brønsted acid catalysts (e.g., H₂SO₄) to stabilize carbocation intermediates, with stereochemical outcomes probed by NOESY experiments .
Advanced: How can computational modeling predict the compound’s regioselectivity in electrophilic substitution?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For example, the α,β-unsaturated ketone system shows higher electrophilicity at the β-carbon, favoring conjugate addition. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the polarizable continuum model (PCM). Validate predictions experimentally via kinetic isotope effect (KIE) studies or isotopic labeling .
Basic: What analytical techniques resolve contradictions in reported oxidation product data?
Discrepancies in oxidation products (e.g., ketone vs. dicarboxylic acid formation) can arise from varying reaction conditions. Resolve by:
- Comparative studies : Parallel reactions with KMnO₄ (neutral vs. acidic conditions).
- Spectroscopic validation : Use ¹³C NMR to distinguish ketone (~205 ppm) and carboxylic acid (~170 ppm) carbons.
- Isolation protocols : Adjust pH to precipitate intermediates and analyze via X-ray crystallography .
Advanced: How does steric and electronic modulation affect the compound’s biological activity?
Derivatization at the carboxylic acid or ketone groups (e.g., esterification, amidation) alters bioavailability. For enzyme inhibition studies, synthesize analogs with methyl/fluoro substituents and assay against target enzymes (e.g., cyclooxygenase). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Validate via surface plasmon resonance (SPR) for kinetic parameter determination .
Advanced: What strategies enable asymmetric synthesis of β-homoglutamic acid derivatives from this compound?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) can induce asymmetry. For example, hydrogenate the cyclohexene ring with a chiral catalyst (e.g., Ru-BINAP) to set stereocenters, followed by carboxyl group functionalization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
Advanced: How can structural elucidation address ambiguities in IUPAC naming of derivatives?
Discrepancies in substituent numbering (e.g., oxo vs. carboxylic acid priority) require hierarchical application of IUPAC rules. For example, prioritize the carboxylic acid as the principal group, then assign the ketone as “oxo-” (Rule C-415.1). Validate via X-ray crystallography or DEPT-135 NMR to confirm substituent positions .
Advanced: What role does the compound play in surface chemistry studies of indoor environments?
As a model for indoor organic aerosols, its adsorption on silica or cellulose surfaces is studied via quartz crystal microbalance (QCM) and atomic force microscopy (AFM). Investigate oxidative degradation under UV light to simulate environmental aging, analyzing products via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
